CCCI-01

Description

Propriétés

IUPAC Name |

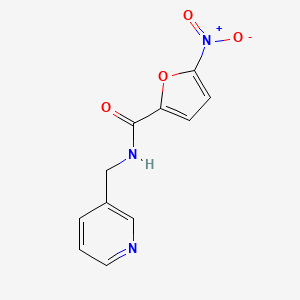

5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(9-3-4-10(18-9)14(16)17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZHOVWNZIVCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215778-97-5 | |

| Record name | 215778-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CCCI-01: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCCI-01 is an investigational small molecule that has demonstrated significant potential as a selective anti-cancer agent. Its mechanism of action is centered on the disruption of a key mitotic process in cancer cells known as centrosome clustering. Many cancer cells are characterized by the presence of supernumerary (more than two) centrosomes, a feature that would typically lead to catastrophic multipolar cell division and cell death. To circumvent this, these cancer cells "cluster" their extra centrosomes into two functional poles, enabling a pseudo-bipolar division and ensuring their survival.

This compound selectively inhibits this centrosome clustering process in a mitosis-specific manner.[1] This inhibition forces the cancer cells with extra centrosomes to form multipolar spindles during mitosis, leading to mitotic arrest, chromosomal instability, and ultimately, apoptotic cell death.[2][3] Notably, this compound shows a high differential response between cancer cells and normal, noncancerous cells.[1] Because normal cells typically possess only two centrosomes and do not rely on the clustering mechanism, they are largely unaffected by the compound, suggesting a favorable therapeutic window.[2] While the precise molecular target of this compound has not yet been definitively identified, it is hypothesized to be a protein that is highly expressed or specifically active during mitosis.[4]

Core Mechanism of Action: Inhibition of Centrosome Clustering

The primary mechanism of action of this compound is the targeted disruption of centrosome organization in malignant cells.

-

Selective Targeting of a Cancer-Specific Vulnerability: Cancer cells frequently exhibit centrosome amplification, a state that should trigger cell death through multipolar divisions. These cells survive by clustering their supernumerary centrosomes into two functional spindle poles, a key dependency and vulnerability.

-

Mitosis-Specific Inhibition: this compound's activity is specifically observed in mitotic cells. It does not appear to cause obvious centrosome abnormalities in interphase cells, suggesting it targets a protein or process unique to the mitotic phase.[1] Treatment with this compound leads to an increase in the number of cells in the G2/M phase of the cell cycle, consistent with mitotic arrest.[1]

-

Induction of Multipolar Spindles and Apoptosis: By preventing centrosome clustering, this compound treatment results in the formation of multipolar spindles in cancer cells with extra centrosomes.[2][3] This aberrant spindle formation triggers a mitotic checkpoint, leading to prolonged mitotic arrest and subsequent programmed cell death (apoptosis).[3]

Signaling and Cellular Pathway

While the direct molecular target of this compound is still under investigation, the downstream cellular events have been characterized. The compound initiates a cascade that exploits the intrinsic vulnerabilities of cancer cells with centrosome amplification.

Quantitative Data

The available quantitative data for this compound's activity is summarized below. The primary metric identified from the literature is the GI50 value, which represents the concentration of the drug that causes 50% inhibition of cell growth.

| Compound | Cell Line | Assay Type | Metric | Value (µM) | Reference |

| This compound | BT-549 (Breast) | Cell Viability | GI50 | 2.60 ± 0.603 | [3] |

Structure-Activity Relationship

Structure-activity relationship (SAR) analysis suggests that the cytotoxicity of this compound and related compounds is directly linked to their ability to induce centrosome de-clustering.[1] The chemical structure of this compound is characterized as a tethered biaryl that contains a nitrofuran ring and a pyridyl ring connected by an extended amide linkage.[2] The 5-nitro-2-furamide moiety is a common feature in this class of compounds and appears to be important for their biological activity.[1]

Selectivity Profile: Cancer vs. Normal Cells

A key feature of this compound is its selective cytotoxicity against cancer cells.

-

Cancer Cells (e.g., BT-549): In breast cancer cells with supernumerary centrosomes, treatment with this compound at concentrations of 5 µM or 8 µM leads to a high rate of multipolar spindle formation and subsequent cell death.[1]

-

Normal Cells (e.g., primary HMECs): In contrast, when normal primary human mammary epithelial cells (HMECs), which have a normal complement of two centrosomes, are treated with the same concentrations of this compound, they form normal bipolar spindles and do not exhibit increased cell death.[1] This indicates a significant therapeutic window, as the compound targets a mechanism that is uniquely relied upon by cancer cells.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on standard methodologies and descriptions from the cited literature.

Cell Culture

-

Cell Line: BT-549 (human breast carcinoma cell line with supernumerary centrosomes).

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.023 U/ml insulin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability (GI50) Assay

-

Seeding: Plate BT-549 cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 to 40 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Staining: Add a cell viability reagent (e.g., Sulforhodamine B (SRB) or MTT) and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Immunofluorescence for Centrosome and Spindle Analysis

-

Cell Plating: Grow BT-549 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 24 hours).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 10% goat serum in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies targeting centrosomes (e.g., anti-γ-tubulin) and microtubules (e.g., anti-α-tubulin).

-

Secondary Antibody Incubation: Wash with PBS and incubate for 1 hour at room temperature with fluorophore-conjugated secondary antibodies.

-

DNA Staining & Mounting: Stain DNA with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope, capturing images of mitotic spindles.

-

Quantification: Quantify the percentage of mitotic cells exhibiting bipolar versus multipolar spindles.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Plate BT-549 cells and treat with this compound (e.g., 5 µM) or DMSO for various time points (e.g., 24, 48 hours).

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1]

References

Preliminary Studies on CCCI-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCCI-01 (N2-(3-pyridylmethyl)-5-nitro-2-furamide) is a novel small molecule inhibitor identified through a high-content screen for its ability to block centrosome clustering in cancer cells. Many cancer cells possess an abnormal number of centrosomes, a condition known as centrosome amplification. To ensure their survival and proliferation, these cells cluster their extra centrosomes into two functional poles during mitosis, enabling a bipolar cell division. By inhibiting this crucial coping mechanism, this compound selectively induces multipolar spindle formation and subsequent apoptotic cell death in cancer cells with supernumerary centrosomes, while sparing normal, healthy cells that typically have only two centrosomes.[1][2] This targeted approach suggests a promising therapeutic window for this compound in the treatment of various cancers. This document provides a comprehensive overview of the preclinical data and methodologies associated with the initial studies of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of centrosome clustering in cancer cells harboring supernumerary centrosomes. This disruption of a critical mitotic process leads to the formation of multipolar spindles, which in turn triggers mitotic catastrophe and apoptosis. The selectivity of this compound for cancer cells is attributed to their reliance on the centrosome clustering mechanism for survival, a process not essential for normal cells. While the precise molecular target of this compound has not yet been elucidated, it is hypothesized to be a protein that is either highly expressed or specifically active during mitosis.[3]

Signaling Pathway

The process of centrosome clustering is a complex event involving multiple proteins that ensure the proper organization of microtubules to form a bipolar spindle. Key players in this pathway include motor proteins like dynein, which help to gather the centrosomes at the spindle poles. When this process is inhibited by this compound, the supernumerary centrosomes are unable to coalesce, resulting in the formation of multiple spindle poles and a multipolar mitotic spindle. This aberrant structure leads to improper chromosome segregation, activating the spindle assembly checkpoint and ultimately inducing apoptosis.

Figure 1. Mechanism of this compound action.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings from these studies.

| Cell Line | Assay Type | This compound Concentration | Effect | Reference |

| BT-549 (Breast Cancer) | Clonogenic Assay | 0.3 µM | 60% reduction in colony formation | [4] |

| MCF-10A (Normal Breast Epithelial) | Clonogenic Assay | 0.3 µM | No significant effect on colony formation | [4] |

Table 1: Effect of this compound on Cancer and Normal Cell Colony Formation.

| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Effect | Reference |

| BT-549 (Breast Cancer) | Multipolar Spindle Formation | 5 µM | 5 hours | 70% increase in centrosome de-clustering | [5] |

| Primary HMECs (Normal) | Multipolar Spindle Formation | 8 µM | 5 hours | No significant de-clustering induced | [5] |

Table 2: Induction of Multipolar Spindles by this compound.

| Cell Type | Assay Type | This compound Concentration | Effect | Reference |

| Normal Human Bone Marrow Progenitors | Colony-Forming Cell (CFC) Assay | Therapeutic concentrations (killing cancer cells) | Spared |

Table 3: Selective Toxicity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information derived from published studies on this compound.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, thereby evaluating the effect of this compound on cell viability and proliferation.

Materials:

-

BT-549 and MCF-10A cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

6-well plates

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 6.0% glutaraldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Cells are harvested, counted, and seeded at a low density (e.g., 500 cells/well) in 6-well plates and allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Plates are incubated for 9-14 days to allow for colony formation.

-

After the incubation period, the medium is removed, and the colonies are washed with PBS.

-

Colonies are fixed with a fixation solution for 15 minutes.

-

The fixation solution is removed, and the colonies are stained with crystal violet for 30 minutes.

-

The plates are washed with water and allowed to air dry.

-

Colonies containing more than 50 cells are counted. The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells.

Multipolar Spindle Formation Assay (Immunofluorescence)

This assay is used to visualize and quantify the formation of multipolar spindles in cells treated with this compound.

Materials:

-

BT-549 cells and primary Human Mammary Epithelial Cells (HMECs)

-

Glass coverslips

-

This compound stock solution

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-γ-tubulin for centrosomes, mouse anti-α-tubulin for microtubules)

-

Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cells are seeded on glass coverslips in a multi-well plate and allowed to adhere.

-

Cells are treated with this compound or DMSO for a specified period (e.g., 5 hours).

-

The coverslips are washed with PBS and fixed.

-

If using paraformaldehyde, cells are then permeabilized.

-

Coverslips are incubated in blocking buffer for 1 hour at room temperature.

-

Primary antibodies diluted in blocking buffer are added, and the coverslips are incubated overnight at 4°C.

-

The coverslips are washed with PBS and incubated with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

-

The coverslips are washed again and mounted onto microscope slides.

-

Cells are visualized using a fluorescence microscope, and the percentage of mitotic cells with multipolar spindles is quantified.

Figure 2. Immunofluorescence workflow.

Colony-Forming Cell (CFC) Assay

This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells from normal bone marrow.

Materials:

-

Normal human bone marrow mononuclear cells

-

Methylcellulose-based medium (e.g., MethoCult™)

-

This compound stock solution

-

35 mm culture dishes

Procedure:

-

Bone marrow mononuclear cells are suspended in the methylcellulose-based medium.

-

This compound at various concentrations or DMSO is added to the cell suspension.

-

The mixture is plated into 35 mm culture dishes.

-

The dishes are incubated for 14-16 days in a humidified incubator.

-

The number of colonies (e.g., CFU-GM, BFU-E) is counted under an inverted microscope. The surviving fraction is determined by comparing the number of colonies in treated versus control dishes.

Current Clinical Development

Based on the promising preclinical data demonstrating a potential therapeutic window, this compound is currently being evaluated in a Phase 1 clinical trial (NCT04823897). This first-in-human, open-label, dose-escalation study is designed to assess the safety, tolerability, and recommended Phase 2 dose of this compound in patients with recurrent and/or metastatic solid tumors. The study will also evaluate the pharmacokinetic profile and preliminary anti-tumor activity of this compound. Expansion cohorts are planned for specific tumor types, including transitional cell bladder cancer, pancreaticobiliary adenocarcinomas, gynecologic cancers, and lung adenocarcinoma.

References

Unraveling the Enigma of CCCI-01: A Technical Guide to Its Biological Target Identification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCCI-01 is a novel small molecule inhibitor that has demonstrated significant potential as a cancer-specific therapeutic agent by disrupting a crucial cellular process known as centrosome clustering. Cancer cells, which often possess an abnormal number of centrosomes, rely on this mechanism to ensure their survival during cell division. By inhibiting centrosome clustering, this compound selectively induces mitotic catastrophe and cell death in cancerous cells while sparing their healthy counterparts. This technical guide provides a comprehensive overview of the current understanding of this compound, including its known biological effects, the experimental protocols used for its characterization, and a discussion of the broader signaling pathways implicated in centrosome clustering. While the direct molecular target of this compound remains to be definitively identified in published literature, this document outlines the key candidate proteins and pathways, and details the experimental strategies that can be employed for its precise target deconvolution.

Introduction to this compound

This compound, or N2-(3-pyridylmethyl)-5-nitro-2-furamide, was identified through a high-content screen for small molecules that inhibit centrosome clustering in cancer cells with supernumerary centrosomes.[1] This compound has shown promising differential cytotoxicity, effectively killing various cancer cell lines while exhibiting significantly lower toxicity towards normal human cells.[1][2] The primary phenotypic effect of this compound is the induction of multipolar spindles during mitosis in cancer cells, a direct consequence of preventing the clustering of extra centrosomes into two functional poles.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Cytotoxicity of this compound in Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| BT-549 | Breast Cancer | ~5 |

| MDA-MB-231 | Breast Cancer | ~7 |

| A-549 | Lung Cancer | ~8 |

| HCT-116 | Colon Cancer | ~9 |

| MCF-10A | Normal Breast Epithelial | >30 |

| Primary HMEC | Normal Human Mammary Epithelial | >30 |

Data extracted from the primary publication by Kawamura et al. (2013).[1]

Table 2: Effect of this compound on Mitotic Spindle Polarity

| Cell Line | Treatment | Bipolar Spindles (%) | Multipolar Spindles (%) |

| BT-549 | DMSO (Control) | ~95 | ~5 |

| BT-549 | 10 µM this compound | ~10 | ~90 |

| Primary HMEC | DMSO (Control) | ~100 | 0 |

| Primary HMEC | 10 µM this compound | ~100 | 0 |

Data extracted from the primary publication by Kawamura et al. (2013).[1]

Key Experimental Protocols

High-Content Screening for Inhibitors of Centrosome Clustering

This protocol outlines the methodology used to identify this compound from a small molecule library.

Objective: To identify compounds that induce a multipolar spindle phenotype in cancer cells with supernumerary centrosomes.

Cell Line: BT-549 breast cancer cell line, known to harbor supernumerary centrosomes.

Procedure:

-

Cell Plating: BT-549 cells are seeded into 96-well microplates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: A library of small molecules is added to the wells at a final concentration of 10 µM. A DMSO control is included in each plate.

-

Incubation: The plates are incubated for 24-48 hours to allow for the compounds to exert their effects on the cells as they enter mitosis.

-

Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained.

-

DNA: Hoechst 33342 is used to visualize the chromosomes.

-

Microtubules: An antibody against α-tubulin is used to visualize the mitotic spindle.

-

Centrosomes: An antibody against a centrosomal marker, such as pericentrin or γ-tubulin, is used to visualize the centrosomes.

-

-

Automated Microscopy and Image Analysis: The plates are imaged using a high-content imaging system. Automated image analysis software is used to identify mitotic cells and quantify the number of spindle poles in each.

-

Hit Identification: Compounds that significantly increase the percentage of cells with multipolar spindles compared to the DMSO control are identified as primary hits.

Immunofluorescence Staining for Spindle and Centrosome Analysis

This protocol is used to visualize the effects of this compound on the mitotic apparatus.

Objective: To qualitatively and quantitatively assess spindle polarity and centrosome clustering in cells treated with this compound.

Procedure:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound at the desired concentration and for the specified duration. Control cells are treated with DMSO.

-

Fixation: Cells are fixed with ice-cold methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Coverslips are incubated with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Example antibodies: Mouse anti-α-tubulin and rabbit anti-pericentrin.

-

-

Washing: Coverslips are washed three times with PBS.

-

Secondary Antibody Incubation: Coverslips are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) and a DNA stain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Coverslips are washed and mounted onto microscope slides with an anti-fade mounting medium. Images are acquired using a fluorescence microscope.

Signaling Pathways and Potential Targets

While the direct target of this compound is unknown, the process of centrosome clustering is regulated by a complex interplay of several protein families. The following diagram illustrates the key pathways and proteins that are known to be involved in this process, many of which are targets of other known centrosome clustering inhibitors. These represent potential, though unconfirmed, targets for this compound.

Caption: Key pathways and proteins involved in centrosome clustering.

Proposed Workflow for this compound Target Identification

To definitively identify the direct molecular target(s) of this compound, a systematic target deconvolution strategy is required. The following workflow outlines a standard and effective approach.

Caption: Workflow for this compound target identification.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of cancer-specific therapies that exploit the reliance of tumor cells on centrosome clustering. While its phenotypic effects are well-characterized, the precise molecular target remains an open question. The information and protocols provided in this guide serve as a foundation for further investigation into the mechanism of action of this compound. Future research should focus on target deconvolution studies, utilizing techniques such as affinity purification coupled with mass spectrometry, to identify the direct binding partner(s) of this compound. Elucidation of its molecular target will not only advance our understanding of the fundamental process of centrosome clustering but also pave the way for the rational design of more potent and selective second-generation inhibitors.

References

In Vitro Characterization of CCCI-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCCI-01 (Centrosome Clustering Chemical Inhibitor-01) is a novel small molecule inhibitor identified for its potent and selective activity against cancer cells harboring supernumerary centrosomes. This characteristic, a common feature of many aggressive cancers, presents a unique therapeutic vulnerability. This compound disrupts the process of centrosome clustering, a mechanism that cancer cells with extra centrosomes rely on to ensure bipolar cell division and survival. By inhibiting this process, this compound induces the formation of multipolar spindles during mitosis, leading to mitotic catastrophe and selective cell death in cancer cells, while exhibiting minimal toxicity to normal diploid cells. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its effects on cell viability, colony formation, and spindle polarity, along with detailed experimental protocols and a visualization of its mechanism of action.

Data Presentation

The in vitro efficacy of this compound was evaluated in the context of its differential effects on cancer cells versus normal cells. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Spindle Polarity

| Cell Line | Cell Type | Treatment | Percentage of Cells with Multipolar Spindles |

| BT-549 | Breast Cancer | 5 µM this compound (5 hours) | ~70%[1] |

| Primary HMECs | Normal Human Mammary Epithelial | 8 µM this compound (5 hours) | No significant induction[1] |

Table 2: Effect of this compound on Colony Formation (Clonogenic Assay)

| Cell Line | Cell Type | Treatment | Reduction in Colony Formation |

| BT-549 | Breast Cancer | 0.3 µM this compound (9 days) | ~60% |

| MCF-10A | Normal Breast Epithelial | 0.3 µM this compound (9 days) | No significant effect |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Cell Viability and Cytotoxicity Assay

This protocol is designed to assess the dose-dependent effect of this compound on the viability of both cancer and normal cell lines.

Materials:

-

BT-549 (breast cancer) and MCF-10A (normal breast epithelial) cell lines

-

Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Plate reader

Procedure:

-

Seed BT-549 and MCF-10A cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% in all wells.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

BT-549 and MCF-10A cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Harvest and resuspend BT-549 and MCF-10A cells to create a single-cell suspension.

-

Seed 500 cells per well into 6-well plates containing 2 mL of complete culture medium.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plates for 9-14 days at 37°C, allowing colonies to form.

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with 1 mL of methanol for 15 minutes.

-

Stain the colonies with 1 mL of Crystal Violet solution for 15 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.

Immunofluorescence for Spindle and Centrosome Analysis

This protocol allows for the visualization of mitotic spindles and centrosomes to assess the induction of multipolar spindles.

Materials:

-

BT-549 cells and primary HMECs

-

Glass coverslips

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Paraformaldehyde (PFA) or ice-cold methanol for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for spindles) and anti-γ-tubulin or anti-pericentrin (for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to attach.

-

Treat the cells with this compound or vehicle control for 5 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (if PFA-fixed).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with bipolar versus multipolar spindles.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflows.

Caption: Mechanism of this compound in cancer cells.

Caption: Workflow for assessing this compound cytotoxicity.

Caption: Workflow for spindle and centrosome staining.

Conclusion

The in vitro characterization of this compound demonstrates its potential as a selective anti-cancer agent that targets a key vulnerability of cancer cells with supernumerary centrosomes. Its ability to induce multipolar spindle formation and subsequent cell death in cancer cells like BT-549, while sparing normal cells, highlights a promising therapeutic window. The provided data and protocols serve as a foundational guide for further research and development of this compound and other inhibitors of centrosome clustering as a novel class of cancer therapeutics.

References

The Structure-Activity Relationship of CCCI-01: A Technical Guide to a Novel Centrosome Clustering Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCCI-01, or N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a small molecule inhibitor of centrosome clustering identified through a high-content screen. It demonstrates selective cytotoxicity towards cancer cells with supernumerary centrosomes while sparing normal cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its biological activity, experimental protocols for its identification, and a putative mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and further research in the development of targeted anti-cancer therapies.

Introduction

Cancer cells are often characterized by aneuploidy, a state of abnormal chromosome numbers, which can be driven by the presence of more than two centrosomes. To maintain viability and proliferate, these cells cluster their supernumerary centrosomes into two functional poles during mitosis, a process known as centrosome clustering. The inhibition of this mechanism presents a promising therapeutic strategy to selectively target cancer cells. This compound was discovered as a potent inhibitor of this process, inducing multipolar spindles and subsequent apoptosis in cancer cells.[1][2][3] This document serves as an in-depth guide to the SAR of this compound and its analogs.

Structure-Activity Relationship (SAR) Data

The initial high-content screen and subsequent validation identified this compound as a lead compound. The following tables summarize the available quantitative data for this compound and related compounds from the foundational study by Kawamura et al.

Table 1: Cytotoxicity of CCCI Compounds in Human Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | BT-549 | Breast Cancer | < 3 |

| MDA-MB-231 | Breast Cancer | ~ 4 | |

| A-549 | Lung Cancer | ~ 6 | |

| HCT-116 | Colon Cancer | ~ 5 | |

| MCF-10A | Normal Breast Epithelial | > 10 | |

| Primary HMEC | Normal Breast Epithelial | > 10 | |

| CCCI-02 | BT-549 | Breast Cancer | ~ 3 |

| MDA-MB-231 | Breast Cancer | ~ 10 | |

| HCT-116 | Colon Cancer | ~ 15 | |

| Primary HMEC | Normal Breast Epithelial | > 30 | |

| CCCI-03 | BT-549 | Breast Cancer | ~ 4 |

| MDA-MB-231 | Breast Cancer | ~ 15 | |

| Primary HMEC | Normal Breast Epithelial | > 30 |

Data extracted from Kawamura et al., 2013.[1]

Table 2: Centrosome De-clustering Activity of this compound

| Cell Line | Treatment | Concentration (µM) | Mitotic Cells with De-clustered Centrosomes (%) |

| BT-549 | DMSO | - | < 10 |

| This compound | 5 | 70 | |

| This compound | 10 | > 90 | |

| Primary HMEC | DMSO | - | < 5 |

| This compound | 8 | < 5 |

Data extracted from Kawamura et al., 2013.[1]

Table 3: Structures of Active and Inactive Analogs

| Compound ID | Structure | Activity |

| This compound | N2-(3-pyridylmethyl)-5-nitro-2-furamide | Active |

| CCCI-02 | Structure not fully disclosed | Active |

| CCCI-03 | Structure not fully disclosed | Active |

| Inactive-A | N2-(4,5-dihydro-1,3-thiazol-2-yl)-5-nitro-2-furamide | Inactive |

| Inactive-E | morpholino(5-nitro-2-furyl)methanone | Inactive |

Structures and activities as reported in the supplementary materials of Kawamura et al., 2013.

Experimental Protocols

High-Content Screening for Centrosome Clustering Inhibitors

This protocol is based on the method described by Kawamura et al. for the identification of this compound.[1]

-

Cell Seeding: BT-549 breast cancer cells, known to have supernumerary centrosomes, are seeded into 96-well plates and incubated overnight.

-

Compound Treatment: A chemical library of small molecules is added to the wells at a final concentration of approximately 17 µM. The cells are then incubated for 5-7 hours.

-

Fixation and Staining: Cells are fixed with paraformaldehyde. Immunofluorescence staining is then performed to visualize centrosomes (e.g., using an antibody against γ-tubulin) and DNA (e.g., using Hoechst stain).

-

Automated Imaging: The plates are imaged using a high-content imaging system.

-

Image Analysis: An automated image analysis algorithm is used to identify mitotic cells and quantify the number and clustering of centrosomes within them.

-

Hit Identification: Compounds that induce a statistically significant increase in the percentage of mitotic cells with de-clustered centrosomes compared to control wells are identified as hits.

Synthesis of N2-(3-pyridylmethyl)-5-nitro-2-furamide (this compound)

The following is a generalized, plausible synthetic route for this compound based on standard amide bond formation chemistry.

-

Starting Materials: 5-nitro-2-furoic acid and 3-(aminomethyl)pyridine.

-

Activation of Carboxylic Acid: 5-nitro-2-furoic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) is added to form an activated ester.

-

Amide Bond Formation: 3-(aminomethyl)pyridine is added to the reaction mixture. The amine nucleophilically attacks the activated carbonyl group, leading to the formation of the amide bond. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified by column chromatography on silica gel to yield the pure N2-(3-pyridylmethyl)-5-nitro-2-furamide.

-

Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Inhibition of Centrosome Clustering

The precise molecular target of this compound has not yet been elucidated. However, based on the known mechanisms of centrosome clustering, a hypothetical signaling pathway can be proposed. Key proteins involved in clustering include motor proteins like dynein and kinesins, as well as kinases that regulate their function, such as Aurora A and Polo-like kinase 1 (PLK1). This compound may directly or indirectly inhibit the activity of one or more of these components, leading to the observed de-clustering phenotype.

Caption: Putative signaling pathway of this compound action.

Experimental Workflow for High-Content Screening

The workflow for identifying centrosome clustering inhibitors like this compound involves a systematic, multi-step process that leverages automated microscopy and image analysis.

Caption: High-content screening workflow for inhibitors.

Conclusion

This compound represents a promising starting point for the development of novel anti-cancer therapeutics that exploit the dependency of many cancer cells on centrosome clustering for survival. The available structure-activity relationship data, though limited, indicates that the N-(3-pyridylmethyl)-5-nitro-2-furamide scaffold is a key pharmacophore. Further research is warranted to synthesize and test a broader range of analogs to refine the SAR, identify the direct molecular target(s) of this compound, and elucidate the precise signaling pathways involved in its mechanism of action. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for these future investigations.

References

- 1. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

In-Depth Technical Guide to the Physicochemical Properties of CCCI-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCCI-01, also known by its IUPAC name N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a small molecule inhibitor of centrosome clustering. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, crucial for its application in cancer research and drug development. The document details its chemical identity, structural characteristics, and available data on its physical and chemical properties. Furthermore, it outlines the experimental protocol for the high-content screening assay used in its identification and provides a visualization of the general signaling pathway it perturbs.

Chemical Identity and Structure

This compound is a synthetic compound identified through a high-content screen for inhibitors of centrosome clustering in cancer cells. Its fundamental chemical and structural properties are summarized below.

| Property | Value |

| IUPAC Name | N2-(3-pyridylmethyl)-5-nitro-2-furamide |

| Synonyms | 5-Nitro-N-(3-pyridinylmethyl)-2-furancarboxamide |

| CAS Registry Number | 215778-97-5 |

| Chemical Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 247.21 g/mol |

| Appearance | White to beige powder |

| Purity | ≥98% (as determined by HPLC) |

| SMILES | O=C(NCC1=CC=CN=C1)C2=CC=C(--INVALID-LINK--=O)O2 |

| InChI Key | OBZHOVWNZIVCCZ-UHFFFAOYSA-N |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The following table summarizes the available data for this compound.

| Property | Value | Experimental Protocol |

| Melting Point | Data not available | A standard method for determining the melting point of a powdered solid involves using a capillary melting point apparatus. The powdered compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point. |

| pKa | Data not available | The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For a compound like this compound, which has both acidic (amide) and basic (pyridine) functionalities, multiple pKa values may exist. Potentiometric titration would involve dissolving the compound in a suitable solvent and titrating with a strong acid and a strong base to determine the points of inflection corresponding to the pKa values. |

| Solubility | DMSO: 20 mg/mL (clear solution) | To determine solubility, an excess of the compound is added to a known volume of the solvent (e.g., DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC with UV detection. |

Experimental Protocols

High-Content Screening for Centrosome Clustering Inhibitors

This compound was identified through a cell-based high-throughput screen designed to discover small molecules that inhibit centrosome clustering. The following is a generalized workflow based on the methodology described in the discovery publication.

Caption: High-content screening workflow for identifying centrosome clustering inhibitors.

HPLC Method for Purity Assessment

While a specific detailed protocol for the HPLC analysis of this compound is not publicly available, a general reverse-phase HPLC method can be employed for purity determination.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for small molecules. The gradient would typically range from a low to a high percentage of acetonitrile over a set time to ensure the elution of compounds with varying polarities.

Detection:

-

UV detection at a wavelength where this compound exhibits maximum absorbance.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Perform serial dilutions to create a calibration curve.

-

Inject a known volume of the sample onto the HPLC column.

-

Run the gradient method and record the chromatogram.

-

The purity is determined by the area of the main peak relative to the total area of all peaks.

Mechanism of Action and Signaling Pathway

This compound functions as a centrosome clustering inhibitor. In many cancer cells, the presence of supernumerary (more than two) centrosomes would typically lead to multipolar spindle formation during mitosis, resulting in catastrophic cell division and death. To circumvent this, cancer cells have developed mechanisms to cluster these extra centrosomes into two functional poles, enabling a bipolar cell division and ensuring their survival.

This compound disrupts this clustering process, leading to the formation of multipolar spindles specifically in cancer cells with extra centrosomes. This targeted disruption induces mitotic arrest and subsequent apoptosis in the cancer cells, while having a lesser effect on normal cells which typically have only two centrosomes.

The precise molecular target of this compound within the centrosome clustering pathway has not been definitively elucidated. However, the general pathway involves a complex interplay of motor proteins, microtubule-associated proteins, and cell cycle regulators.

Caption: General signaling pathway of centrosome clustering and its inhibition by this compound.

Conclusion

This compound is a promising lead compound for the development of cancer therapeutics that selectively target tumor cells with centrosome amplification. This guide has summarized the currently available physicochemical data for this compound. Further research is required to fully characterize its properties, including the experimental determination of its melting point and pKa values, as well as a more detailed elucidation of its specific molecular target and mechanism of action. Such data will be invaluable for the future optimization and development of this class of centrosome clustering inhibitors.

Unraveling CCCI-01's Target Engagement: A Technical Guide for Drug Discovery Professionals

Introduction: In the landscape of targeted cancer therapy, the selective induction of cell death in malignant cells remains a paramount goal. CCCI-01, a novel small molecule, has emerged as a promising agent that specifically triggers apoptosis in cancer cells harboring supernumerary centrosomes. This is achieved by inhibiting centrosome clustering, a crucial process that allows these aberrant cells to undergo bipolar mitosis and proliferate. While the phenotypic effects of this compound are well-documented, a comprehensive understanding of its direct molecular interactions is vital for its advancement as a therapeutic candidate. This technical guide provides an in-depth overview of the current knowledge surrounding this compound and outlines a strategic approach to elucidating its direct target and quantifying target engagement.

The Enigma of this compound's Direct Molecular Target

This compound was identified through a high-content phenotypic screen for its ability to induce multipolar spindles, a hallmark of failed centrosome clustering, leading to mitotic catastrophe and cell death in cancer cells.[1][2] This selective cytotoxicity against cancer cells, while sparing normal cells with a regular centrosome count, underscores its therapeutic potential.[1][3]

The process of centrosome clustering is intricately regulated by a network of proteins, with the serine/threonine kinase Nek2A playing a prominent role in governing centrosome cohesion and separation. While the functional outcome of this compound treatment aligns with the inhibition of pathways regulated by Nek2A, there is currently no publicly available evidence to confirm that this compound directly binds to and inhibits Nek2A or any other specific protein. The absence of a known direct target presents a significant challenge in developing specific target engagement assays and fully characterizing its mechanism of action.

Charting the Course: A Strategy for Target Identification and Engagement Studies

To bridge this knowledge gap, a systematic approach is required to first identify the direct molecular target(s) of this compound and subsequently develop robust target engagement assays. The following sections outline key experimental strategies and methodologies that can be employed.

Phase 1: Unmasking the Direct Binding Partner

The primary obstacle in studying this compound's target engagement is the unknown identity of its direct molecular target. Modern chemical biology and proteomic techniques offer powerful tools to address this.

Experimental Strategy: Affinity Purification coupled with Mass Spectrometry (AP-MS)

A robust method to identify the binding partners of a small molecule is affinity purification. This involves immobilizing this compound, or a close analog with a suitable linker, onto a solid support (e.g., beads) to "pull down" its interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry.

Workflow for this compound Target Identification:

Detailed Methodologies:

-

Synthesis of an Affinity Probe: A derivative of this compound will be synthesized to include a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for covalent attachment to the affinity matrix. It is crucial to perform structure-activity relationship (SAR) studies to ensure that the modification does not abrogate the biological activity of this compound.

-

Immobilization: The this compound analog will be covalently coupled to a solid support, such as NHS-activated sepharose beads or magnetic beads.

-

Cell Lysate Preparation: Lysates will be prepared from a cancer cell line known to be sensitive to this compound (e.g., BT-549 breast cancer cells) under non-denaturing conditions to preserve protein-protein interactions.

-

Affinity Pulldown: The cell lysate will be incubated with the this compound-coupled beads. As a negative control, lysate will also be incubated with beads that have been derivatized with the linker alone or with an inactive analog of this compound.

-

Washing and Elution: The beads will be washed extensively with buffer to remove non-specifically bound proteins. The specifically bound proteins will then be eluted, for example, by changing the pH or ionic strength of the buffer, or by competing with an excess of free this compound.

-

Mass Spectrometry and Data Analysis: The eluted proteins will be identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets will be those proteins that are significantly enriched in the this compound pulldown compared to the negative controls.

Phase 2: Validating the Target and Quantifying Engagement

Once a list of candidate targets is generated, the next critical step is to validate the direct interaction and develop assays to quantify target engagement in a cellular context.

1. Biochemical Validation Assays:

If the identified target is an enzyme, such as a kinase, direct enzymatic assays can be performed.

| Assay Type | Principle | Typical Readout |

| In Vitro Kinase Assay | Measures the ability of the purified candidate kinase to phosphorylate a substrate in the presence and absence of this compound. | Radiolabel incorporation (³²P-ATP), fluorescence, or luminescence. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of this compound to the purified target protein. | Dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH). |

| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures the change in refractive index upon binding of this compound in real-time. | Association (ka) and dissociation (kd) rate constants, and Kd. |

2. Cellular Target Engagement Assays:

Confirming that this compound engages its target within the complex environment of a living cell is crucial.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to monitor the thermal stability of a protein in its native cellular environment. The principle is that ligand binding often stabilizes a protein, leading to a higher melting temperature.

Workflow for CETSA:

References

In-depth Technical Guide: Exploratory Research on the Effects of CCCI-01

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCCI-01, chemically identified as N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a novel small molecule inhibitor of centrosome clustering.[1][2][3][4][5] This compound has emerged from high-content screening as a promising candidate for cancer therapy due to its selective cytotoxic effects on cancer cells harboring supernumerary centrosomes, a common characteristic of many tumor types.[1][2][3][5] This guide provides a comprehensive overview of the current understanding of this compound's effects, mechanism of action, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action: Inhibition of Centrosome Clustering

Many cancer cells possess more than the normal two centrosomes, a condition known as centrosome amplification. To survive and proliferate, these cells cluster their extra centrosomes into two functional poles during mitosis, enabling bipolar cell division. This compound disrupts this crucial survival mechanism.[1][2][3][5] By inhibiting centrosome clustering, this compound induces the formation of multipolar spindles during mitosis in cancer cells. This leads to mitotic arrest and subsequent apoptotic cell death.[1][6] Notably, normal cells, which typically have only two centrosomes and do not rely on centrosome clustering, are largely unaffected by this compound at concentrations that are cytotoxic to cancer cells.[1][4][6] This differential effect suggests a potentially wide therapeutic window for this compound.[1]

Quantitative Data on this compound Effects

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of this compound on various cancer and normal cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines (MTT Assay)

| Cell Line | Cell Type | This compound Concentration (µM) | % Cell Viability (Compared to DMSO control) |

| BT-549 | Breast Cancer | 1 | ~80% |

| 3 | ~60% | ||

| 10 | ~40% | ||

| 30 | ~20% | ||

| MDA-MB-231 | Breast Cancer | 1 | ~90% |

| 3 | ~75% | ||

| 10 | ~50% | ||

| 30 | ~30% | ||

| A549 | Lung Cancer | 3 | ~90% |

| 10 | ~70% | ||

| HCT-116 | Colon Cancer | 3 | ~85% |

| 10 | ~75% | ||

| Primary HMEC | Normal Human Mammary Epithelial Cells | 1-30 | >95% |

| MCF-10A | Immortalized Normal Human Mammary Epithelial Cells | 1-30 | >95% |

Data extracted and estimated from supplementary figures in Kawamura et al., Oncotarget, 2013.[7]

Table 2: Effect of this compound on Centrosome Clustering in BT-549 Cells

| Treatment | Concentration (µM) | Mitotic Cells with De-clustered Centrosomes |

| DMSO (Control) | - | <10% |

| This compound | 10 | >90% |

Data derived from immunofluorescence analysis described in Kawamura et al., Oncotarget, 2013.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

High-Content Screening for Inhibitors of Centrosome Clustering

This protocol outlines the primary screening method used to identify this compound.

-

Cell Line: BT-549 human breast cancer cell line (known to have supernumerary centrosomes).

-

Assay Principle: Automated microscopy and image analysis to identify compounds that induce a multipolar spindle phenotype in mitotic cells.

-

Methodology:

-

BT-549 cells are seeded in 96-well plates and incubated overnight.

-

A chemical library of small molecules is added to the wells at a final concentration of approximately 17 µM.

-

Cells are incubated with the compounds for 5-7 hours to allow for entry into mitosis.

-

Cells are then fixed with paraformaldehyde.

-

Immunofluorescence staining is performed for α-tubulin (to visualize the mitotic spindle) and pericentrin (to visualize centrosomes). DNA is counterstained with Hoechst dye.

-

Plates are imaged using an automated high-throughput microscope.

-

Image analysis algorithms are used to identify and quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype.

-

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology:

-

Cells (e.g., BT-549, MDA-MB-231, A549, HCT-116, primary HMEC, MCF-10A) are seeded in 96-well plates.

-

After cell attachment, various concentrations of this compound (or DMSO as a control) are added to the wells.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to the DMSO-treated control cells.

-

Immunofluorescence Staining for Centrosome and Spindle Analysis

This protocol is used to visualize the effects of this compound on centrosome organization and spindle formation.

-

Methodology:

-

BT-549 cells are grown on coverslips and treated with this compound (e.g., 10 µM) or DMSO for 5 hours.

-

Cells are fixed with cold methanol or paraformaldehyde.

-

Cells are permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).

-

Blocking is performed using a solution like bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Cells are incubated with primary antibodies against pericentrin (a centrosomal marker) and α-tubulin (a microtubule marker).

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

DNA is counterstained with a fluorescent dye such as Hoechst or DAPI.

-

Coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

-

The morphology of the mitotic spindles and the number and location of centrosomes are analyzed.

-

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound inducing apoptosis in cancer cells.

Experimental Workflow for this compound Discovery and Validation

Caption: Workflow for the discovery and initial validation of this compound.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for the Experimental Drug CCCI-01 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCCI-01 is an experimental small molecule inhibitor that has demonstrated significant potential as a selective anti-cancer agent. Its mechanism of action targets a key vulnerability in many cancer cells: the presence of supernumerary centrosomes. Normal cells possess two centrosomes, which are critical for forming the bipolar spindle during mitosis, ensuring equal segregation of chromosomes. In contrast, many cancer cells accumulate extra centrosomes, a condition that should lead to catastrophic multipolar divisions and cell death. However, these cancer cells often survive by clustering their extra centrosomes into two functional poles, thus mimicking a normal bipolar division. This compound disrupts this clustering mechanism, forcing the cancer cells to undergo multipolar mitosis, which ultimately leads to mitotic catastrophe and selective cell death. Normal cells, having only two centrosomes, are largely unaffected by this mechanism.

These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a research setting. The following sections detail the necessary procedures for cell culture, viability assays, and immunofluorescence to observe the effects of this compound on cancer cells.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Centrosome Declustering in BT-549 Breast Cancer Cells

| This compound Concentration (µM) | Percentage of Mitotic Cells with Declustered Centrosomes |

| 0 (Control) | ~5% |

| 5 | ~70% |

| 8 | Not specified |

Note: Data is derived from immunofluorescence analysis of BT-549 cells treated with this compound for 5 hours. In contrast, normal primary Human Mammary Epithelial Cells (HMECs) showed no significant increase in centrosome declustering at concentrations up to 8 µM[1].

Table 2: Differential Effect of this compound on Colony Formation of Cancer vs. Normal Cells

| Cell Line | This compound Concentration (µM) | Colony Formation Inhibition |

| BT-549 (Breast Cancer) | 0.3 | ~60% |

| MCF-10A (Normal Breast Epithelial) | 0.3 | No significant effect |

Note: This data highlights the selective anti-proliferative effect of this compound on cancer cells.

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture techniques are required for maintaining the cancer cell lines used in these protocols.

Materials:

-

Cancer cell line of interest (e.g., BT-549, a human breast cancer cell line with supernumerary centrosomes)

-

Appropriate complete growth medium (e.g., RPMI-1640 for BT-549)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile plasticware

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. To do this, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density for subsequent experiments.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Immunofluorescence Staining for Multipolar Mitosis

This protocol allows for the visualization of mitotic spindles and centrosomes to quantify the induction of multipolar mitosis by this compound.

Materials:

-

Cells cultured on glass coverslips in 24-well plates

-

This compound

-

Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)

-

Primary antibodies:

-

Rabbit anti-γ-tubulin (for centrosomes)

-

Mouse anti-α-tubulin (for microtubules/spindles)

-

-

Fluorescently labeled secondary antibodies:

-

Goat anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)

-

Goat anti-mouse IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)

-

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and treat with the desired concentration of this compound for an appropriate time (e.g., 5 hours) to induce mitotic arrest.

-

Fix the cells by aspirating the medium and adding ice-cold methanol for 10 minutes at -20°C.

-

Wash the coverslips three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the coverslips with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the coverslips three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the coverslips three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Mitotic cells with more than two distinct γ-tubulin foci are scored as having a multipolar spindle.

Mandatory Visualizations

Centrosome Clustering Signaling Pathway

Caption: Signaling pathway of centrosome clustering in cancer cells and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the in vitro efficacy of the experimental compound this compound.

References

Application Notes and Protocols for the Utilization of CCCI-01 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCCI-01 (Centrosome Clustering Chemical Inhibitor-01), with the chemical name N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a novel small molecule inhibitor of centrosome clustering.[1][2] In cancer cells harboring supernumerary centrosomes, a common feature of many malignancies, this compound induces multipolar spindle formation during mitosis, leading to mitotic catastrophe and selective cell death.[1][2] In contrast, normal cells, which typically possess a bipolar spindle, are largely unaffected, suggesting a promising therapeutic window for this compound.[1][2] While extensive in vivo studies on this compound have not been published, these application notes provide a comprehensive guide for its evaluation in preclinical animal models based on its known mechanism of action and established protocols for similar anti-cancer agents.

Mechanism of Action

This compound disrupts the ability of cancer cells with more than two centrosomes to cluster these extra centrosomes into a functional bipolar spindle during mitosis. This inhibition leads to the formation of multipolar spindles, resulting in improper chromosome segregation and subsequent cell death, a process known as mitotic catastrophe.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Given its mechanism of action, human tumor xenograft models using cancer cell lines with known supernumerary centrosomes are highly recommended.

Table 1: Suggested Human Cancer Cell Lines with Supernumerary Centrosomes for Xenograft Models

| Cell Line | Cancer Type | Key Characteristics |

| BT-549 | Breast Cancer | Known to harbor supernumerary centrosomes and used in the initial identification of this compound.[1] |

| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer cell line often exhibiting centrosome amplification. |

| U2OS | Osteosarcoma | p53-deficient cell line prone to centrosome amplification. |

| HeLa | Cervical Cancer | Widely used cell line with a known propensity for aneuploidy and centrosome abnormalities. |

Animal Strains: Immunodeficient mice are essential for establishing human tumor xenografts. Commonly used strains include:

-

NU/NU (Nude) Mice: Athymic, lacking a functional thymus and T-cells.

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Deficient in both T and B cells, with reduced NK cell function.

-

NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T, B, and NK cells, and deficient in cytokine signaling.

Experimental Protocols

The following protocols are generalized for the in vivo evaluation of a novel anti-cancer compound like this compound and should be optimized for specific experimental goals.

Compound Preparation and Administration

Vehicle Selection: The solubility of this compound must be determined to select an appropriate vehicle for in vivo administration. Common vehicles for preclinical oncology studies include:

-

Saline

-

Phosphate-Buffered Saline (PBS)

-

5% Dextrose in Water (D5W)

-

A solution of DMSO, Cremophor EL, and saline (e.g., 10:10:80 ratio). Note: Vehicle toxicity controls are crucial.

Route of Administration:

-

Intraperitoneal (IP) Injection: A common route for preclinical studies, offering good systemic exposure.

-

Intravenous (IV) Injection: Provides direct entry into the systemic circulation, often resulting in higher peak plasma concentrations.

-

Oral Gavage (PO): To assess oral bioavailability.

Subcutaneous Xenograft Model Workflow

Detailed Protocol:

-

Cell Culture: Culture the chosen cancer cell line (e.g., BT-549) under standard conditions.

-

Cell Preparation: On the day of injection, harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Randomization: Once tumors reach a mean volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treatment: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and the vehicle control according to a predetermined schedule (e.g., daily, once every three days).

-

Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm3) or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration, or moribund state).

-